molecular formula C11H16ClNO3 B1389590 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1185300-65-5

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No. B1389590
CAS RN: 1185300-65-5
M. Wt: 245.7 g/mol
InChI Key: LDVHGZZVUUGTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (5-MPMF-HCl) is a synthetic compound that has been developed for use in scientific research. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is commonly used in laboratory experiments to study the effects of GABA on brain cells. 5-MPMF-HCl has been used in a variety of different studies to investigate the mechanisms of action of GABA, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is similar to that of GABA. It binds to GABA receptors in the brain, which results in an influx of chloride ions into the cell. This influx of chloride ions hyperpolarizes the cell, which reduces its excitability and leads to an inhibition of neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride are similar to those of GABA. It has been shown to reduce neuronal excitability, inhibit synaptic plasticity, and modulate the development of the nervous system. It has also been shown to influence behavior and learning.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride in laboratory experiments is that it is a synthetic compound and is therefore easy to obtain and store. Additionally, it is relatively stable and has a long shelf-life. However, there are some limitations to its use in laboratory experiments. For example, it is not as potent as GABA, so it may not be able to produce the same effects as GABA in some experiments. Additionally, it has a relatively short half-life, so it may not be able to produce long-lasting effects.

Future Directions

The future directions for 5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride are numerous. For example, it could be used in further studies to investigate the effects of GABA on neuronal excitability, synaptic plasticity, and the development of the nervous system. It could also be used to study the effects of GABA on behavior and learning. Additionally, it could be used in drug development, as it has been shown to have potential therapeutic effects. Finally, it could be used to investigate the potential therapeutic effects of other GABA analogs.

Scientific Research Applications

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is commonly used in scientific research to study the effects of GABA on brain cells. It has been used in a variety of studies to investigate the mechanisms of action of GABA, as well as its biochemical and physiological effects. In particular, it has been used in studies to investigate the effects of GABA on neuronal excitability, synaptic plasticity, and the development of the nervous system. It has also been used to study the effects of GABA on behavior and learning.

properties

IUPAC Name

5-methyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8-9(6-10(15-8)11(13)14)7-12-4-2-3-5-12;/h6H,2-5,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVHGZZVUUGTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

CAS RN

1185300-65-5
Record name 2-Furancarboxylic acid, 5-methyl-4-(1-pyrrolidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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